molecular formula C17H22N2O3S B2493282 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 946373-67-7

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2493282
CAS RN: 946373-67-7
M. Wt: 334.43
InChI Key: QVEUWKBSVWVHMH-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, also known as DMXAA, is a promising anticancer agent that has been extensively studied in recent years. This compound was first discovered in the 1990s and has since been shown to have potent anti-tumor properties in preclinical studies. DMXAA is a small molecule and belongs to the class of compounds known as vascular disrupting agents (VDAs).

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is thought to involve the disruption of the tumor vasculature. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to induce rapid and selective destruction of tumor blood vessels, leading to tumor necrosis and inhibition of tumor growth. This effect is thought to be mediated by the activation of the immune system and the production of cytokines such as tumor necrosis factor-alpha (TNF-α).
Biochemical and physiological effects:
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the induction of cytokine production, activation of the immune system, and disruption of the tumor vasculature. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide in lab experiments is its potent anti-tumor activity, which makes it a useful tool for studying tumor biology and drug development. However, the use of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide in lab experiments is limited by its toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. One area of interest is the development of new formulations and delivery methods to improve the efficacy and safety of the compound. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide treatment. Finally, there is a need for further clinical trials to determine the optimal dosing and combination strategies for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide in different cancer types.

Synthesis Methods

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide involves several steps, starting from commercially available 2-methoxyphenol. The first step is the conversion of 2-methoxyphenol to 2-methoxy-4-nitrophenol. This is followed by the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The resulting amino compound is then reacted with 2-chloroethyl thiophene-3-carboxylate to give the desired N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide product.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. In preclinical studies, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including colon, lung, breast, and prostate cancer. In clinical trials, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been tested as a single agent and in combination with other chemotherapy drugs. Although the results of these trials have been mixed, there is evidence to suggest that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide may be effective in certain cancer types, particularly in combination with other drugs.

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-19(2)14(13-8-9-23-12-13)10-18-17(20)11-22-16-7-5-4-6-15(16)21-3/h4-9,12,14H,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUWKBSVWVHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=CC=C1OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

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